5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde
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Overview
Description
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a morpholine group and a hydroxymethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of thiophene and morpholine, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with morpholine and formaldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reactants and conditions as described above. The process may be optimized for yield and purity, with additional steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Morpholin-4-yl-thiophene-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
5-(Thiophen-2-yl)morpholine: Similar structure but lacks the aldehyde group.
Uniqueness
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-6-8-5-11(3-4-14-8)10-2-1-9(7-13)15-10/h1-2,7-8,12H,3-6H2 |
InChI Key |
OWSAENGGZMADBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
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